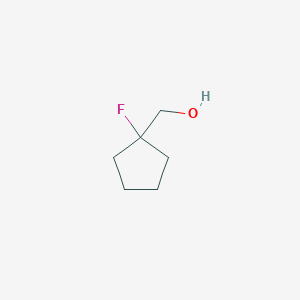

(1-Fluorocyclopentyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(1-fluorocyclopentyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-6(5-8)3-1-2-4-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBMLCYWHRQXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Fluorocyclopentyl)methanol: Pathways and Protocols for Researchers

Introduction: The Significance of Fluorinated Alicyclic Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Fluorine's unique electronic properties and small steric footprint can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing drug performance.[3] Among the myriad of fluorinated structures, small alicyclic scaffolds such as (1-Fluorocyclopentyl)methanol have emerged as valuable building blocks in the synthesis of novel pharmaceuticals. Their rigid, three-dimensional nature provides a distinct advantage over flat aromatic systems, offering new vectors for molecular exploration and the potential to escape the confines of existing patent landscapes. This guide provides an in-depth exploration of the primary synthetic pathways to (1-Fluorocyclopentyl)methanol, offering detailed protocols and a comparative analysis to aid researchers and drug development professionals in their synthetic endeavors.

Comparative Analysis of Synthetic Pathways

The synthesis of (1-Fluorocyclopentyl)methanol can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity of the final product. Here, we will delve into two primary strategies:

-

Pathway 1: From Cyclopentanone via a Cyanohydrin Intermediate. This route offers a straightforward approach from a readily available starting material.

-

Pathway 2: Deoxyfluorination of a Hydroxy Ester Intermediate. This pathway provides an alternative route that leverages modern fluorination techniques.

| Parameter | Pathway 1: Cyanohydrin Route | Pathway 2: Deoxyfluorination Route |

| Starting Material | Cyclopentanone | Cyclopentanone |

| Key Intermediates | 1-Hydroxycyclopentanecarbonitrile, 1-Fluorocyclopentanecarbonitrile, 1-Fluorocyclopentanecarboxylic acid | Methyl 1-hydroxycyclopentanecarboxylate, Methyl 1-fluorocyclopentanecarboxylate |

| Key Reactions | Cyanohydrin formation, Deoxyfluorination, Nitrile hydrolysis, Carboxylic acid reduction | Esterification, Deoxyfluorination, Ester reduction |

| Potential Challenges | Handling of cyanide reagents, potential for side reactions during fluorination | Selection of appropriate deoxyfluorination reagent, potential for elimination byproducts |

| Overall Yield (indicative) | Moderate | Moderate to Good |

Pathway 1: Synthesis via a Cyanohydrin Intermediate

This pathway commences with the formation of a cyanohydrin from cyclopentanone, followed by fluorination, hydrolysis of the nitrile, and subsequent reduction of the resulting carboxylic acid.

Logical Workflow Diagram

Caption: Synthesis of (1-Fluorocyclopentyl)methanol via the cyanohydrin pathway.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

The initial step involves the formation of a cyanohydrin from cyclopentanone. This reaction is a classic nucleophilic addition to a carbonyl group.[4][5]

-

Procedure: In a round-bottomed flask, cyclopentanone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid, typically in an aqueous solution.[5] The reaction is usually carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and minimize side products. After completion, the product is extracted with an organic solvent.

Step 2: Deoxyfluorination of 1-Hydroxycyclopentanecarbonitrile to 1-Fluorocyclopentanecarbonitrile

This crucial step introduces the fluorine atom. Deoxyfluorination of the tertiary alcohol is achieved using a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, though others like Deoxo-Fluor® can also be employed.[6]

-

Mechanism Insight: The reaction proceeds via the formation of an intermediate where the hydroxyl group is converted into a good leaving group by the fluorinating agent. Subsequent nucleophilic attack by fluoride, either from the reagent itself or an external source, results in the displacement of the leaving group and the formation of the C-F bond.

-

Procedure: 1-Hydroxycyclopentanecarbonitrile is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (typically -78 °C). The deoxyfluorination reagent is added dropwise, and the reaction is allowed to slowly warm to room temperature. Careful quenching of the reaction is necessary, followed by an aqueous workup and purification by chromatography.

Step 3: Hydrolysis of 1-Fluorocyclopentanecarbonitrile to 1-Fluorocyclopentanecarboxylic Acid

The nitrile group is then hydrolyzed to a carboxylic acid under either acidic or basic conditions.

-

Procedure (Acidic Hydrolysis): 1-Fluorocyclopentanecarbonitrile is heated under reflux with a strong acid such as concentrated hydrochloric acid.[7] The reaction progress is monitored until the disappearance of the starting material. Upon cooling, the carboxylic acid product can often be isolated by filtration or extraction.

Step 4: Reduction of 1-Fluorocyclopentanecarboxylic Acid to (1-Fluorocyclopentyl)methanol

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation.[8]

-

Safety Note: Extreme caution should be exercised when using LiAlH4, especially with fluorinated compounds, as the reactions can be highly exothermic and potentially explosive.[9] The reaction should be carried out in an inert atmosphere and with appropriate safety measures in place.

-

Procedure: 1-Fluorocyclopentanecarboxylic acid, dissolved in an anhydrous ether solvent like THF, is added dropwise to a suspension of LiAlH4 in the same solvent at 0 °C. The reaction mixture is then typically stirred at room temperature or gently heated to ensure complete reduction. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the product is isolated from the filtrate by extraction and purified by distillation or chromatography.

Pathway 2: Synthesis via Deoxyfluorination of a Hydroxy Ester

This alternative route also begins with cyclopentanone but proceeds through an ester intermediate, which is then fluorinated and reduced.

Logical Workflow Diagram

Caption: Synthesis of (1-Fluorocyclopentyl)methanol via the deoxyfluorination of a hydroxy ester.

Step-by-Step Experimental Protocols

Step 1 & 2: Synthesis of 1-Hydroxycyclopentanecarboxylic Acid and Esterification

This pathway can also start from 1-hydroxycyclopentanecarbonitrile, which is hydrolyzed to 1-hydroxycyclopentanecarboxylic acid as described in Pathway 1. The resulting carboxylic acid is then esterified.

-

Procedure (Fischer Esterification): 1-Hydroxycyclopentanecarboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux for several hours. After completion, the excess methanol is removed under reduced pressure, and the crude ester is purified.

Step 3: Deoxyfluorination of Methyl 1-Hydroxycyclopentanecarboxylate

The tertiary hydroxyl group of the ester is then fluorinated. A variety of modern deoxyfluorination reagents can be employed, such as PhenoFluor™, which is known for its good functional group tolerance.[10]

-

Causality in Reagent Choice: The choice of a milder, more selective fluorinating agent like PhenoFluor™ can be advantageous at this stage to minimize potential side reactions involving the ester functionality.

-

Procedure: The reaction is typically carried out in an aprotic solvent. Methyl 1-hydroxycyclopentanecarboxylate is reacted with the deoxyfluorination reagent, often in the presence of a base, at room temperature or with gentle heating. The reaction is followed by an aqueous workup and purification to yield methyl 1-fluorocyclopentanecarboxylate.

Step 4: Reduction of Methyl 1-Fluorocyclopentanecarboxylate to (1-Fluorocyclopentyl)methanol

The final step is the reduction of the ester to the primary alcohol. As in Pathway 1, LiAlH4 is a suitable reagent for this transformation.[11][12]

-

Procedure: The procedure is analogous to the reduction of the carboxylic acid in Pathway 1. The fluorinated ester is added to a suspension of LiAlH4 in an anhydrous ether solvent, followed by a careful workup and purification of the final product.

Conclusion and Future Perspectives

The synthesis of (1-Fluorocyclopentyl)methanol is achievable through multiple synthetic routes, with the cyanohydrin and deoxyfluorination of a hydroxy ester pathways being two of the most logical approaches. The selection of a specific route will be guided by the resources and expertise available in a given laboratory. As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of more efficient, safer, and scalable syntheses for compounds like (1-Fluorocyclopentyl)methanol will remain an area of active research. Future efforts may focus on catalytic and asymmetric methods to access enantiomerically pure versions of this valuable scaffold.

References

-

PubChem. 1-Hydroxycyclopentanecarbonitrile. National Center for Biotechnology Information. Available at: [Link].

- Zapevalov, A. Y., et al. (2009). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization.

-

PrepChem. (2023). Synthesis of methyl 1-methylcyclobutane carboxylate. Available at: [Link].

- Sievert, A. C., & Tang, P. (1981). U.S. Patent No. 4,273,947. Washington, DC: U.S.

- Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science.

- Iskra, J., et al. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link].

- Langer, P., et al. (2012). U.S.

- Chemical & Engineering News. (1970). Reducing Fluorinated Compounds With LiAIH4 Causes Explosion.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Available at: [Link].

- Wang, Q., et al. (2019). Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry.

- Iskra, J., et al. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments.

- Molander, G. A., & Cavalcanti, L. N. (2014). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. PMC.

- Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Wallentin, C.-J., et al. (2012).

- Beier, P., et al. (2019). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Klose, F., et al. (2020).

- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.

- Sladojevich, F., et al. (2013).

- Chen, G., & Liu, Y. (2015).

- West Virginia University. (2021).

- The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. (2019). ChemRxiv.

- Zemtsov, A. A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC.

- Tanaka, K., et al. (1988).

- Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry.

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.

-

LookChem. (n.d.). Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile. Available at: [Link].

- Wallentin, C.-J., et al. (2012). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.

- University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- Sliwka, H.-R., & Hamen, H.-J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene.

- Macmillan Group. (2022).

- Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4.

- The Organic Chemistry Tutor. (2023, March 16).

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1-Hydroxycyclopentanecarbonitrile | 5117-85-1 [smolecule.com]

- 5. Cas 5117-85-1,1-Hydroxycyclopentane carbonitrile | lookchem [lookchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of (1-Fluorocyclopentyl)methanol from Cyclopentanone

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. (1-Fluorocyclopentyl)methanol, a functionalized cyclopentane derivative, represents a valuable building block for the synthesis of more complex pharmaceutical agents. Its structure features a quaternary carbon center bearing both a fluorine atom and a hydroxymethyl group—a motif that presents a significant synthetic challenge.

This technical guide provides an in-depth, field-proven methodology for the preparation of (1-Fluorocyclopentyl)methanol, commencing from the readily available starting material, cyclopentanone. We will dissect the strategic decisions underpinning the chosen synthetic pathway, focusing on the causal relationships between reaction conditions and outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a robust and rational approach to the synthesis of functionalized fluorinated cycloalkanes.

Retrosynthetic Analysis and Strategy Selection

A direct, single-step conversion of cyclopentanone to (1-Fluorocyclopentyl)methanol is not feasible due to the need to functionalize the carbonyl carbon with two different groups. Common strategies such as the α-fluorination of ketones are unsuitable, as they would functionalize the C2 position, leading to 2-fluorocyclopentanone.[1][2] Therefore, a multi-step approach is required.

Our retrosynthetic analysis identified the key challenge as the formation of the C-F bond at the sterically hindered tertiary carbon. The most logical and robust approach involves the nucleophilic ring-opening of a spirocyclic epoxide intermediate. This strategy allows for the initial construction of the required carbon skeleton, followed by a regioselective introduction of the fluorine atom.

The chosen forward synthesis proceeds in three key stages:

-

Olefin-Epoxide Formation: Conversion of cyclopentanone to an exocyclic alkene, followed by epoxidation to create a reactive three-membered ring.

-

Fluorinative Ring-Opening: Nucleophilic attack by a fluoride source on the epoxide to regioselectively form the desired fluorohydrin.

This pathway is advantageous because it leverages well-established, high-yielding reactions and provides a clear strategic solution to the primary challenge of regioselectivity in the fluorination step.

Caption: Retrosynthetic analysis for (1-Fluorocyclopentyl)methanol.

Synthesis of the Key Intermediate: 1-Oxaspiro[2.4]heptane

The first phase of the synthesis focuses on converting the carbonyl group of cyclopentanone into a more versatile epoxide functional group. This is achieved via a two-step olefination-epoxidation sequence.

Principles and Mechanistic Considerations

Step 1: Wittig Olefination. The transformation of cyclopentanone to methylenecyclopentane is efficiently accomplished using the Wittig reaction. This reaction involves the nucleophilic addition of a phosphorus ylide (in this case, methylenetriphenylphosphorane) to the ketone. The resulting betaine intermediate collapses to form a stable triphenylphosphine oxide byproduct and the desired alkene. The high thermodynamic driving force of the P=O bond formation makes this reaction virtually irreversible and highly efficient.

Step 2: Epoxidation. The subsequent epoxidation of the exocyclic double bond of methylenecyclopentane yields the spirocyclic epoxide, 1-oxaspiro[2.4]heptane. This reaction is typically performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene in a single step, ensuring stereospecificity (though not relevant for this achiral substrate).

Experimental Protocol: Two-Step Synthesis of 1-Oxaspiro[2.4]heptane

Materials and Equipment:

-

Round-bottom flasks, magnetic stirrer, dropping funnel, condenser

-

Nitrogen/Argon inert atmosphere setup

-

Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)

-

n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Cyclopentanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous solutions of NaHCO₃ and Na₂SO₃

-

Anhydrous MgSO₄ or Na₂SO₄

-

Rotary evaporator, silica gel for column chromatography

Protocol:

Part A: Methylenecyclopentane Synthesis (Wittig Reaction)

-

Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.05 eq) dropwise via syringe. The solution will turn a characteristic deep orange or yellow, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C and add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC indicates consumption of cyclopentanone).

-

Quench the reaction by carefully adding water. Partition the mixture between diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with hexanes) to yield pure methylenecyclopentane as a volatile colorless liquid.

Part B: 1-Oxaspiro[2.4]heptane Synthesis (Epoxidation)

-

Dissolve methylenecyclopentane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise, monitoring the internal temperature to keep it below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours (monitor by TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous Na₂SO₃ (to quench excess peroxy acid), saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).

-

Purification by flash chromatography (e.g., 5% ethyl acetate in hexanes) affords the pure epoxide, 1-oxaspiro[2.4]heptane.

Regioselective Fluorinative Ring-Opening

This final step is the most critical juncture of the synthesis, where the regiochemical outcome of the epoxide opening dictates the success of the entire sequence.

The Challenge and Control of Regioselectivity

The ring-opening of the unsymmetrical epoxide 1-oxaspiro[2.4]heptane with a fluoride nucleophile can, in principle, yield two different constitutional isomers:

-

Path A (Desired): Attack at the tertiary carbon (C1 of the cyclopentane ring) yields (1-Fluorocyclopentyl)methanol .

-

Path B (Undesired): Attack at the primary carbon (the exocyclic CH₂) yields (1-hydroxycyclopentyl)fluoromethane .

The regioselectivity of this transformation is governed by the reaction mechanism, which can be tuned by the choice of fluorinating agent and reaction conditions.[3]

-

Sₙ2-like conditions (e.g., using naked fluoride sources like TBAF in aprotic solvents) favor attack at the less sterically hindered primary carbon (Path B).

-

Sₙ1-like conditions , promoted by acidic reagents (e.g., HF-Pyridine, Et₃N·3HF), involve protonation of the epoxide oxygen.[4] This makes the C-O bonds more labile and induces a transition state with significant carbocationic character. The tertiary carbon can stabilize this partial positive charge more effectively than the primary carbon, thus directing the nucleophilic attack of fluoride to the more substituted position (Path A).[5]

Therefore, to synthesize the desired product, it is imperative to employ conditions that favor an Sₙ1-type mechanism.

Caption: Regioselectivity in the acid-mediated epoxide ring-opening.

Recommended Fluorinating Agent: Triethylamine Tris(hydrofluoride)

For this transformation, triethylamine tris(hydrofluoride) (Et₃N·3HF) is a highly effective reagent.[4] It serves as a user-friendly and moderately acidic source of HF, capable of protonating the epoxide to facilitate the desired regioselective opening. It is less corrosive and easier to handle than anhydrous HF or HF-Pyridine (Olah's reagent), though appropriate safety precautions are still mandatory.

Experimental Protocol: Synthesis of (1-Fluorocyclopentyl)methanol

!!! SAFETY WARNING !!!

-

All hydrogen fluoride (HF) sources, including Et₃N·3HF, are extremely toxic and corrosive. They can cause severe, painful burns that may not be immediately apparent. This procedure must be conducted in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves (check compatibility), a lab coat, and chemical splash goggles. Have a calcium gluconate tube readily available as a first-aid measure for skin contact.

Materials and Equipment:

-

Plastic (e.g., PTFE or polypropylene) or Teflon-coated labware is recommended. Glassware can be used for short durations but may be etched by HF.

-

1-Oxaspiro[2.4]heptane

-

Triethylamine tris(hydrofluoride) (Et₃N·3HF)

-

Anhydrous solvent (e.g., THF or DCM)

-

Saturated aqueous NaHCO₃, Diethyl ether or Ethyl acetate

Protocol:

-

In a plastic vial or Teflon-lined flask, dissolve 1-oxaspiro[2.4]heptane (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Carefully add Et₃N·3HF (1.5 - 2.0 eq) dropwise via a plastic syringe.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight or until TLC/GC-MS analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases. (Caution: Exothermic and gas evolution).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to yield (1-Fluorocyclopentyl)methanol as a clear oil.

Data Summary

The following table summarizes representative conditions and expected outcomes for the key fluorination step. Yields are typically moderate to good, contingent on careful execution of the reaction and purification.

| Parameter | Condition / Value | Rationale / Reference |

| Substrate | 1-Oxaspiro[2.4]heptane | Synthesized from cyclopentanone |

| Fluorinating Agent | Et₃N·3HF | Provides an acidic source of fluoride to promote Sₙ1-like opening.[4] |

| Stoichiometry | 1.5 - 2.0 eq | Ensures complete reaction. |

| Solvent | Anhydrous THF | Aprotic solvent compatible with the reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls potential exothermicity. |

| Typical Yield | 60 - 80% | Dependent on reaction scale and purification efficiency. |

| Major Product | (1-Fluorocyclopentyl)methanol | Result of regioselective attack at the tertiary carbon.[3][5] |

Conclusion

This guide outlines a robust and scientifically-grounded three-step synthesis of (1-Fluorocyclopentyl)methanol from cyclopentanone. The strategic core of this pathway is the acid-mediated, regioselective ring-opening of a spiro-epoxide intermediate, which effectively overcomes the challenge of installing a fluorine atom at a sterically hindered quaternary center. By carefully selecting reagents and controlling reaction conditions to favor an Sₙ1-like mechanism, the desired constitutional isomer can be obtained in good yield. The protocols described herein provide a reliable blueprint for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications.

References

Please note: URLs are provided for verification and were accessible as of the last update. Landing pages are prioritized for link integrity.

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.

-

Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkat USA.

-

Wikipedia. (n.d.). Sharpless epoxidation.

-

Ni, C., Li, Y., & Hu, J. (2006). Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. The Journal of Organic Chemistry, 71(17), 6829–6833.

-

Beeson, T. D., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(4), 649–651.

-

Organic Chemistry Portal. (n.d.). Fluorohydrin synthesis by fluorination or substitution.

-

Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268–3269.

-

Ichikawa, J., et al. (2017). Regioselective Syntheses of Fluorinated Cyclopentanone Derivatives: Ring Construction Strategy Using Transition-Metal. Chemical and Pharmaceutical Bulletin, 65(12), 1123-1131.

-

Paul, A., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 28(23), 7780.

-

Beeson, T. D., et al. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(4), 649-51.

-

RSC Publishing. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry.

-

Makaravage, E. J., et al. (2016). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. Organic Letters, 18(20), 5440–5443.

-

Gouverneur, V., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Chemical Science, 7(5), 3084-3088.

Sources

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Fluorohydrin synthesis by fluorination or substitution [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to (1-Fluorocyclopentyl)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of (1-Fluorocyclopentyl)methanol, a fluorinated alicyclic primary alcohol with significant potential as a versatile building block in the synthesis of novel therapeutic agents. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, aims to provide a robust resource for researchers in the field.

Chemical Structure and Nomenclature

(1-Fluorocyclopentyl)methanol is a cycloalkane derivative characterized by a cyclopentyl ring substituted at the C1-position with both a fluorine atom and a hydroxymethyl group.

Molecular Formula: C₆H₁₁FO

Molecular Weight: 118.15 g/mol [3]

CAS Registry Number: 892878-43-2[3]

IUPAC Name: (1-Fluorocyclopentyl)methanol

Chemical Structure:

Physicochemical Properties (Predicted)

The introduction of a fluorine atom is expected to modulate the physicochemical properties of the parent cyclopentylmethanol molecule.

| Property | Predicted Value/Observation | Rationale |

| pKa | ~15-16 | The electron-withdrawing nature of the adjacent fluorine atom is expected to slightly increase the acidity of the hydroxyl proton compared to cyclopentylmethanol. |

| LogP | ~1.0 - 1.5 | Fluorine substitution can increase lipophilicity, though the presence of the hydroxyl group maintains a degree of hydrophilicity. |

| Boiling Point | Higher than cyclopentylmethanol | The introduction of fluorine increases the molecular weight and polarity, leading to stronger intermolecular forces and a higher boiling point. |

| Metabolic Stability | Enhanced | The C-F bond is significantly stronger than a C-H bond, making the C1-position less susceptible to metabolic oxidation.[4] |

Proposed Synthesis Protocol

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of (1-Fluorocyclopentyl)methanol.

Step 1: Synthesis of 1-Fluorocyclopentanecarbaldehyde

This step involves the direct α-fluorination of cyclopentanone using an electrophilic fluorinating agent such as Selectfluor®.[6][7]

Methodology:

-

To a solution of cyclopentanone (1.0 eq.) in an appropriate solvent (e.g., acetonitrile or methanol) at room temperature, add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) to promote enol formation.

-

Add Selectfluor® (1.1 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-fluorocyclopentanecarbaldehyde.

Step 2: Reduction of 1-Fluorocyclopentanecarbaldehyde to (1-Fluorocyclopentyl)methanol

The final step is the reduction of the intermediate aldehyde to the primary alcohol.[8][9]

Methodology:

-

Dissolve the purified 1-fluorocyclopentanecarbaldehyde (1.0 eq.) in a suitable alcoholic solvent (e.g., methanol or ethanol) and cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.2 eq.), to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude (1-Fluorocyclopentyl)methanol.

-

If necessary, further purify the product by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known effects of fluorine substitution and the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the methylene protons of the cyclopentyl ring and the hydroxymethyl group. The presence of fluorine will introduce splitting of adjacent proton signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 - 3.8 | Doublet of doublets | 2H | -CH₂OH |

| ~ 1.6 - 2.0 | Multiplet | 8H | Cyclopentyl -CH₂- |

| Variable | Broad singlet | 1H | -OH |

Causality: The protons of the hydroxymethyl group are diastereotopic and will likely appear as a complex multiplet due to geminal coupling and coupling to the fluorine atom. The cyclopentyl protons will also exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the splitting of carbon signals due to coupling with the fluorine atom (¹³C-¹⁹F coupling).

| Chemical Shift (δ, ppm) | Multiplicity (JCF in Hz) | Assignment | |---|---|---|---| | ~ 95 - 105 | Doublet (¹JCF ≈ 170-190 Hz) | C-F (C1) | | ~ 65 - 75 | Doublet (²JCF ≈ 20-30 Hz) | -CH₂OH | | ~ 30 - 40 | Doublet (²JCF ≈ 20-25 Hz) | C2, C5 of cyclopentyl ring | | ~ 20 - 25 | Triplet (³JCF ≈ 3-5 Hz) | C3, C4 of cyclopentyl ring |

Causality: The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). Carbons two and three bonds away will exhibit smaller coupling constants.[10]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the hydroxyl and carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch[11][12] |

| 2960 - 2850 | Medium | C-H stretch |

| 1150 - 1050 | Strong | C-F stretch |

| 1050 - 1000 | Strong | C-O stretch |

Causality: The broadness of the O-H stretch is due to hydrogen bonding. The C-F stretch is typically a strong and characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 118 | [M]⁺ (Molecular ion) |

| 100 | [M - H₂O]⁺ |

| 99 | [M - F]⁺ |

| 87 | [M - CH₂OH]⁺ |

Causality: Common fragmentation pathways for alcohols include the loss of water. Cleavage of the C-F and C-C bonds adjacent to the quaternary carbon is also expected.[13][14]

Applications in Drug Development

(1-Fluorocyclopentyl)methanol is a valuable building block for introducing a fluorinated, rigid scaffold into drug candidates. The 1-fluorocyclopentyl moiety can serve as a bioisosteric replacement for other functional groups, potentially improving the pharmacokinetic and pharmacodynamic properties of a lead compound.[15][16][17]

Potential Advantages in Medicinal Chemistry:

-

Enhanced Metabolic Stability: The presence of the fluorine atom at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life and bioavailability of a drug.[4]

-

Modulation of Lipophilicity: The strategic placement of fluorine can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Rigidity: The cyclopentyl ring provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

-

Improved Target Interactions: The polar C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions within the active site of a protein, potentially enhancing binding potency.

Exemplary Applications:

The (1-fluorocyclopentyl)methanol scaffold can be elaborated into a variety of functional groups for incorporation into diverse drug classes, including but not limited to:

-

Kinase Inhibitors: The fluorinated cyclopentyl group can be incorporated into the hinge-binding region or solvent-exposed regions of kinase inhibitors to improve potency and metabolic stability.

-

GPCR Ligands: The rigid scaffold can be used to orient key pharmacophoric features for optimal interaction with G-protein coupled receptors.

-

Enzyme Inhibitors: The hydroxyl group can be functionalized to introduce moieties that interact with the active site of enzymes, while the fluorinated ring enhances stability.

Safety and Handling

Hazard Statements: Based on data for similar compounds, (1-Fluorocyclopentyl)methanol is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place. Keep cool. Sealed in dry, 2-8°C.[3]

Conclusion

(1-Fluorocyclopentyl)methanol represents a promising and versatile building block for the synthesis of novel, fluorinated drug candidates. Its unique combination of a rigid alicyclic scaffold, a reactive hydroxyl group, and a metabolically robust fluorine atom offers medicinal chemists a valuable tool to optimize the properties of lead compounds. While further experimental validation of its synthesis and properties is warranted, the foundational chemical principles and data from analogous structures strongly support its potential in advancing drug discovery and development programs.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosterism: a rational approach in drug design. Journal of medicinal chemistry, 58(21), 8315-8359.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical reviews, 97(3), 757-786.

-

Macmillan Group, Princeton University. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

National Institute of Standards and Technology. Mass spectra of fluorocarbons. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

- Kirsch, P. (2004).

- Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of pharmaceuticals. F1000Research, 6.

- Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Fluorocyclopentyl)methanol (CAS Number: 892878-43-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclopentyl)methanol, identified by the CAS number 892878-43-2, is a fluorinated organic compound. This guide aims to provide a comprehensive overview of its known properties and potential applications based on currently available data. It is important to note that, at the time of this writing, publicly accessible scientific literature and patents specifically detailing the synthesis, biological activity, and mechanism of action of (1-Fluorocyclopentyl)methanol are limited. Much of the understanding of this compound is therefore extrapolated from the general principles of medicinal chemistry and the known roles of similar fluorinated alicyclic alcohols in drug discovery.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 892878-43-2 | N/A |

| Molecular Formula | C6H11FO | [1] |

| Molecular Weight | 118.15 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | N/A |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

| Solubility | Not determined | N/A |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis

Detailed, peer-reviewed synthetic protocols specifically for (1-Fluorocyclopentyl)methanol are not currently published in readily accessible literature. However, based on the synthesis of analogous fluorinated cyclic alcohols, a potential synthetic route can be conceptualized.

Conceptual Synthetic Workflow

A plausible approach to the synthesis of (1-Fluorocyclopentyl)methanol could involve the fluorination of a cyclopentylmethanolderivative. The following diagram illustrates a generalized, hypothetical workflow. It is crucial to emphasize that this is a theoretical pathway and would require experimental validation.

Caption: A conceptual workflow for the synthesis of (1-Fluorocyclopentyl)methanol.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities have been reported for (1-Fluorocyclopentyl)methanol, the introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity for biological targets.

The (1-Fluorocyclopentyl)methanol moiety could serve as a valuable building block in the synthesis of more complex drug candidates. Its potential applications could span various therapeutic areas, depending on the larger molecular scaffold it is incorporated into. The fluorinated cyclopentyl group may act as a bioisostere for other chemical groups, potentially improving pharmacokinetic parameters.

Safety and Handling

Based on information from chemical suppliers, (1-Fluorocyclopentyl)methanol should be handled with care. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling this chemical. It should be used in a well-ventilated area, and appropriate storage conditions (sealed in a dry environment at 2-8°C) should be maintained[2].

Conclusion and Future Directions

(1-Fluorocyclopentyl)methanol is a chemical entity with potential utility in synthetic and medicinal chemistry. However, the current body of public knowledge regarding its specific properties, synthesis, and biological functions is sparse. Further research is required to fully characterize this compound and to explore its potential as a building block in the development of novel therapeutics. The lack of detailed literature underscores an opportunity for original research to fill this knowledge gap.

References

A comprehensive list of references is not possible due to the limited specific literature on CAS 892878-43-2. The information presented in this guide is aggregated from chemical supplier databases and general principles of medicinal chemistry. The provided links are to the sources of the basic chemical information.

-

CRO SPLENDID LAB PVT. LTD. 1-Fluoro-cyclopentanemethanol. [Link]

Sources

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals containing this unique halogen.[1] Its remarkable ability to modulate a wide array of molecular properties—often in a predictable and beneficial manner—has elevated it from a chemical curiosity to an indispensable tool in the drug discovery arsenal.[2][3] This guide provides an in-depth exploration of the multifaceted roles of fluorine, offering researchers and drug development professionals a comprehensive understanding of its application, from fundamental principles to advanced synthetic strategies and clinical impact.

The Physicochemical Properties of Fluorine: A Game Changer in Drug Design

Fluorine's profound influence on molecular behavior stems from its distinct physicochemical properties:

-

High Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which can significantly alter the acidity and basicity of nearby functional groups.[4][5]

-

Small Atomic Radius: With a van der Waals radius of approximately 1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[4][6]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage.[4][7] This property is frequently exploited to enhance the metabolic stability of drug candidates.

-

Lipophilicity Modulation: While highly electronegative, the fluorine atom is poorly polarizable.[2] A single fluorine substitution can subtly increase lipophilicity, whereas trifluoromethyl (CF₃) groups generally lead to a more substantial increase.[2] This allows for the fine-tuning of a molecule's solubility and permeability.[4]

Historical Perspective and the Rise of Fluorinated Drugs

The journey of fluorine in medicine has been transformative. Initially, the synthesis of fluorinated organic compounds was a significant challenge.[3] However, with the development of new synthetic methodologies, the incorporation of fluorine has become increasingly routine.[2] Today, approximately 20% of all pharmaceuticals are fluorinated compounds, a testament to the profound impact of this element on drug design and development.[8] Blockbuster drugs such as atorvastatin (Lipitor®), fluoxetine (Prozac®), and ciprofloxacin (Cipro®) underscore the clinical and commercial success of fluorinated medicines.[1]

The Impact of Fluorine on Pharmacokinetic Properties (ADME)

The introduction of fluorine can dramatically alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, often leading to improved pharmacokinetic properties.[2][9]

Enhancing Metabolic Stability

A primary motivation for incorporating fluorine is to improve a drug's metabolic stability.[6][9]

One of the most common strategies is to replace a metabolically labile C-H bond with a robust C-F bond.[4] This is particularly effective at sites susceptible to oxidation by cytochrome P450 (CYP) enzymes.[4][9] The high bond dissociation energy of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[7]

Beyond direct blockage, fluorine's strong electron-withdrawing nature can deactivate adjacent sites towards oxidative metabolism.[6] By altering the electron density of an aromatic ring or an aliphatic chain, fluorine can make these moieties less susceptible to enzymatic attack.[9]

Caption: Fluorine's role in blocking metabolic oxidation by CYP450 enzymes.

This assay is a standard method to assess the metabolic stability of a compound.

-

Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH.

-

Incubation: Add the test compound to the HLM suspension. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Modulating Lipophilicity, Permeability, and Bioavailability

Fluorine's impact on lipophilicity is context-dependent and can be used to optimize a drug's ability to cross biological membranes.[2][4]

The replacement of a hydrogen atom with a fluorine atom generally leads to a slight increase in the logarithm of the partition coefficient (LogP), a measure of lipophilicity.[4] Conversely, the introduction of more polar fluorine-containing groups or multiple fluorine atoms can decrease LogP.[4] This allows for precise control over a molecule's solubility and permeability, which is crucial for achieving good oral bioavailability.[4][10]

| Substitution | Typical Change in LogP | Impact on Properties |

| H → F | +0.1 to +0.3 | Slight increase in lipophilicity |

| CH₃ → CF₃ | +0.5 to +1.0 | Significant increase in lipophilicity |

| OCH₃ → OCF₃ | +1.0 to +1.2 | Substantial increase in lipophilicity |

By modulating lipophilicity, fluorine can enhance a drug's passive diffusion across cell membranes.[2] However, excessive lipophilicity can lead to increased susceptibility to efflux transporters like P-glycoprotein (P-gp), which can limit bioavailability and CNS penetration.[2] Therefore, a careful balance must be struck.

PAMPA is a high-throughput method for predicting passive membrane permeability.

-

Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

Donor and Acceptor Wells: The test compound is added to the donor wells. The acceptor wells are filled with a buffer solution.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

Altering Acidity and Basicity (pKa)

Fluorine's potent inductive effect can significantly modulate the pKa of nearby ionizable groups.[4][6]

The introduction of fluorine near a basic functional group, such as an amine, will decrease its basicity (lower the pKa of its conjugate acid).[4] This is because the electron-withdrawing fluorine atom destabilizes the positively charged conjugate acid. Conversely, fluorine will increase the acidity of an acidic group (lower its pKa).[4][5]

Caption: The impact of fluorine substitution on the pKa of a basic amine.

Modulating a drug's pKa can have profound effects on its pharmaceutical properties.[1] Lowering the basicity of an amine can reduce its ionization at physiological pH, potentially leading to improved membrane permeability and oral absorption.[6] It can also mitigate off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.

This is a classic and accurate method for measuring pKa.

-

Sample Preparation: A solution of the test compound is prepared in a suitable solvent (often a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized acid or base.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.

The Influence of Fluorine on Pharmacodynamic Properties

Fluorine can also directly influence a drug's interaction with its biological target, leading to enhanced potency and selectivity.[3][6]

Enhancing Binding Affinity and Selectivity

The introduction of fluorine can lead to more favorable interactions within the binding pocket of a protein.[4][6]

The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, and even weak hydrogen bonding interactions with amino acid residues in the target protein.[4] These interactions can significantly contribute to the overall binding affinity of the ligand.[2]

While a subject of some debate, there is growing evidence that the fluorine atom can act as a weak hydrogen bond acceptor.[4] More significantly, the electrostatic potential around the fluorine atom can lead to favorable interactions with complementary electrostatic fields within the binding site.[1]

Conformational Control and Pre-organization

Fluorine can influence the conformational preferences of a molecule, which can be advantageous for binding to a specific target.[2][4]

The gauche effect describes the tendency of electron-withdrawing groups, like fluorine, to adopt a gauche conformation (a 60° dihedral angle) relative to other electronegative groups.[4] This can be used to stabilize a specific conformation of a molecule that is optimal for binding to its target, a concept known as "conformational pre-organization."[2]

Caption: The gauche effect pre-organizes a molecule for optimal target binding.

In the design of certain kinase inhibitors, the introduction of fluorine has been shown to induce a specific ring pucker or side-chain orientation that enhances binding affinity and selectivity for the target kinase.[2]

Strategic Applications and Advanced Topics

Fluorine in Bioisosteric Replacement

Fluorine and fluorine-containing groups are frequently used as bioisosteres for other atoms and functional groups.[4] For example, a fluorine atom can replace a hydrogen atom to block metabolism, or a hydroxyl group to eliminate unwanted hydrogen bond donation while maintaining a similar size.[4]

The Role of ¹⁸F in Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for use in PET imaging.[6] ¹⁸F-labeled tracers are used extensively in both clinical diagnostics (e.g., [¹⁸F]FDG for oncology) and in drug development to study the pharmacokinetics and target engagement of new drug candidates.[6]

Potential Downsides and "The Dark Side of Fluorine"

While highly beneficial, the use of fluorine is not without potential pitfalls.[7] In some cases, the C-F bond can be metabolically cleaved, leading to the release of fluoride ions, which can have toxic effects.[7] Additionally, extensive fluorination can sometimes lead to poor solubility or other undesirable physicochemical properties.[2] A thorough understanding of the potential liabilities is crucial for the rational design of fluorinated drugs.[7]

Synthetic Strategies for the Introduction of Fluorine

The ability to strategically introduce fluorine into a molecule is critical for its successful application in drug discovery.

Overview of Common Fluorination Reactions

A vast array of synthetic methods for fluorination have been developed, utilizing both nucleophilic (e.g., fluoride salts) and electrophilic (e.g., N-fluorosulfonimide reagents) fluorine sources.[3] These methods allow for the introduction of fluorine into a wide variety of molecular scaffolds.

Late-Stage Fluorination: A Paradigm Shift in Drug Discovery

The development of late-stage fluorination methods has been a major advancement in medicinal chemistry.[2] These techniques allow for the introduction of fluorine at a late stage in the synthesis of a complex molecule, enabling the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route.

Case Studies of Successful Fluorinated Drugs

The impact of fluorine on drug design is best illustrated through examples of successful marketed drugs.

-

Atorvastatin (Lipitor®): The para-fluorophenyl group in atorvastatin is believed to enhance its binding to HMG-CoA reductase and improve its pharmacokinetic profile.[1]

-

Fluoxetine (Prozac®): The trifluoromethyl group in fluoxetine increases its lipophilicity, which is important for its penetration into the central nervous system, and also contributes to its binding to the serotonin transporter.[1][2]

-

Ciprofloxacin (Cipro®): The fluorine atom at the C-6 position of the quinolone core is crucial for the antibacterial activity of ciprofloxacin, as it enhances its binding to DNA gyrase.[1][2]

Conclusion and Future Perspectives

Fluorine has firmly established itself as a "magic bullet" in the medicinal chemist's toolkit.[8] Its ability to predictably and profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties makes it an invaluable tool for drug optimization.[2][6] As synthetic methodologies for fluorination continue to advance, particularly in the area of late-stage functionalization, the rational design and application of fluorinated drugs are expected to become even more sophisticated.[2] The future of fluorine in medicinal chemistry is bright, with ongoing research promising to unlock new ways to harness the power of this remarkable element to create safer and more effective medicines.[6]

References

- Moir, M., et al. (2021). The role of fluorine in medicinal chemistry. Pharmaceuticals, 14(8), 758. [Source: Taylor & Francis Online]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Source: pharmacyjournal.org]

- Singh, R. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1282, 135249. [Source: PubMed Central]

- Li, Y., et al. (2023). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Molecules, 28(15), 5809. [Source: MDPI]

- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem Insights. [Source: AiFChem]

- Goldberg, F. W., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.

- Gupta, P. S. (2019). Role of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.

- Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995.

- Zhou, Y., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 113(10), 7896-7937.

- Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4681-4694.

- Berger, F., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(23), 7245. [Source: PubMed Central]

- Wang, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. Bioorganic & Medicinal Chemistry Letters, 25(22), 5274-5278. [Source: PubMed]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanisms of Nucleophilic and Electrophilic Fluorination Reactions

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] This guide provides a detailed examination of the two primary strategies for introducing fluorine: nucleophilic and electrophilic fluorination. We will delve into the core mechanistic principles that govern these reactions, explore the key reagents and catalysts, and provide practical insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical synthetic transformations.

Introduction: The Transformative Power of Fluorine

The prevalence of fluorinated compounds in pharmaceuticals and agrochemicals is a testament to the element's remarkable ability to modulate molecular properties.[2][4] Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[4] This widespread adoption stems from several key "fluorine effects":

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it resistant to metabolic cleavage. This can significantly enhance the in vivo half-life of a drug molecule.

-

Lipophilicity and Bioavailability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

-

Conformational Control: The high electronegativity and small size of fluorine can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive conformation.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can impact a drug's solubility and target interactions.

Given these advantages, the development of efficient and selective methods for C-F bond formation is of paramount importance. The two major mechanistic pathways, nucleophilic and electrophilic fluorination, offer distinct and often complementary approaches to accessing fluorinated molecules.[5]

Nucleophilic Fluorination: Harnessing the Power of the Fluoride Anion

Nucleophilic fluorination involves the use of a fluoride anion (F⁻) as the fluorine source to displace a leaving group or add to an unsaturated system.[4][5] This approach is often cost-effective and suitable for large-scale synthesis.[5]

Core Mechanistic Principles

The dominant mechanism in nucleophilic fluorination is the SN2 (bimolecular nucleophilic substitution) reaction.[5][6] In this process, the fluoride ion attacks an electrophilic carbon center, leading to the concerted displacement of a leaving group.[5][7] The efficiency of this reaction is governed by several factors:

-

The Nature of the Fluoride Source: Simple inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, but their high lattice energy and propensity to form strong hydrogen bonds can diminish their nucleophilicity.[5][8] To overcome this, "naked" fluoride sources, such as tetraalkylammonium fluorides (e.g., TBAF), are often employed in anhydrous, polar aprotic solvents.[7]

-

The Leaving Group: A good leaving group is essential for an efficient SN2 reaction. Common leaving groups include halides (I⁻, Br⁻, Cl⁻) and sulfonate esters (e.g., tosylates, mesylates, triflates).

-

Solvent Effects: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred as they can solvate the counter-cation without strongly hydrogen-bonding to the fluoride anion, thus enhancing its nucleophilicity.[7]

Addition reactions to unsaturated substrates such as aldehydes, ketones, and epoxides also represent a key facet of nucleophilic fluorination.[5][7]

Key Reagents and Their Applications

A variety of reagents have been developed to deliver nucleophilic fluoride with varying degrees of reactivity and selectivity.

| Reagent Class | Examples | Key Characteristics & Applications |

| Inorganic Fluorides | KF, CsF, KHF₂ | Cost-effective but can be strongly basic, leading to side reactions. Often used with phase-transfer catalysts.[5][7] |

| Tetraalkylammonium Fluorides | TBAF (tetrabutylammonium fluoride) | "Naked" fluoride source with enhanced nucleophilicity in anhydrous solvents.[7] |

| Amine-HF Complexes | Olah's reagent (HF/pyridine), HF/DMPU | Offer improved safety and handling compared to anhydrous HF.[5] |

| Sulfur-Based Reagents | DAST (diethylaminosulfur trifluoride), Deoxo-Fluor® | Effective for the deoxyfluorination of alcohols and carbonyls, but can be volatile and toxic.[5][9] |

Mechanistic Causality in Experimental Design

The choice of a nucleophilic fluorination strategy is dictated by the substrate and the desired outcome. For instance, the deoxyfluorination of an alcohol with DAST proceeds via an intermediate alkoxyaminosulfur difluoride. This intermediate then undergoes an intramolecular SN2-like displacement by fluoride.[4] This mechanistic understanding is crucial for predicting stereochemical outcomes, as the reaction typically proceeds with inversion of configuration at the reacting center.

Representative Experimental Protocol: Nucleophilic Fluorination of an Alkyl Tosylate

Objective: To synthesize 1-fluorooctane from 1-octyl tosylate using TBAF.

Materials:

-

1-octyl tosylate (1.0 mmol)

-

Anhydrous Tetrabutylammonium Fluoride (TBAF) (1.5 mmol)

-

Anhydrous Acetonitrile (MeCN) (5 mL)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-octyl tosylate and anhydrous acetonitrile.

-

Stir the solution at room temperature until the tosylate is fully dissolved.

-

Add anhydrous TBAF to the solution in one portion.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The successful formation of the C-F bond can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic signal for the alkyl fluoride. The disappearance of the starting material can be monitored by ¹H NMR or GC-MS.

Electrophilic Fluorination: Taming the "F⁺" Synthon

Electrophilic fluorination utilizes a reagent in which the fluorine atom is electron-deficient, effectively acting as an "F⁺" synthon.[4] This approach is particularly valuable for the fluorination of electron-rich substrates such as arenes, enolates, and alkenes.[5][10]

Core Mechanistic Principles

Electrophilic fluorination reagents are typically N-F compounds, where the fluorine atom is bonded to a highly electron-withdrawing nitrogen-containing group.[11][12] This polarization of the N-F bond renders the fluorine atom susceptible to attack by nucleophiles. The mechanism can vary depending on the substrate and reaction conditions:

-

Two-Electron Pathway: For many substrates, the reaction proceeds through a direct attack of the nucleophile on the electrophilic fluorine atom, leading to the transfer of "F⁺".[13]

-

Single-Electron Transfer (SET) Pathway: In some cases, particularly with electron-rich substrates, the reaction may initiate via a single-electron transfer from the substrate to the N-F reagent, generating a radical cation and an N-F radical anion. Subsequent steps then lead to the fluorinated product.[8][9]

Key Reagents and Their Applications

The development of stable and selective electrophilic fluorinating agents has revolutionized the field.

| Reagent | Acronym | Key Characteristics & Applications |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A versatile and commercially available reagent for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and arenes.[10][14] |

| N-Fluorobenzenesulfonimide | NFSI | A mild and effective reagent for the fluorination of carbanions, enolates, and other soft nucleophiles.[10] |

| N-Fluoropyridinium salts | Umemoto's reagents | Highly reactive reagents for the fluorination of various substrates. |

Mechanistic Insights: The Role of Catalysis and Solvents

Recent advances have focused on the use of transition metal catalysts to mediate electrophilic fluorination.[8] For example, palladium-catalyzed fluorination of arylboronic acids with Selectfluor® has been shown to proceed through an unusual outer-sphere radical pathway.[8]

Solvent choice can also play a critical role in activating the electrophilic fluorinating agent. For instance, nitromethane has been shown to act as a Lewis base, activating reagents like NFSI and stabilizing carbocation intermediates, thereby enabling a broader range of fluorination reactions.[15]

Representative Experimental Protocol: Electrophilic Fluorination of an Enolate

Objective: To synthesize 2-fluoro-1-phenylethan-1-one from 1-phenylethan-1-one.

Materials:

-

1-phenylethan-1-one (acetophenone) (1.0 mmol)

-

Lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene)

-

Selectfluor® (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Round-bottom flask, syringe, magnetic stirrer, nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

-

Slowly add LDA solution to the flask via syringe and stir for 10 minutes.

-

Add a solution of acetophenone in THF dropwise to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

-

In a separate flask, dissolve Selectfluor® in anhydrous THF.

-

Add the Selectfluor® solution to the enolate solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The formation of the α-fluoroketone can be confirmed by ¹H and ¹⁹F NMR spectroscopy. The characteristic doublet-of-quartets for the proton adjacent to the fluorine and the corresponding fluorine signal will be indicative of a successful reaction.

Comparative Analysis and Future Outlook

Both nucleophilic and electrophilic fluorination methods have their distinct advantages and limitations. Nucleophilic approaches are generally more atom-economical and utilize cheaper fluorine sources, while electrophilic methods often provide access to products that are difficult to synthesize via nucleophilic routes, particularly in late-stage functionalization.[5]